(S)-(+)-2-(Anilinomethyl)pyrrolidine
Overview
Description
(S)-(+)-2-(Anilinomethyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-2-(Anilinomethyl)pyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the enantiomeric purity of the final product. One common method involves the reaction of (S)-proline with aniline in the presence of a suitable dehydrating agent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants. The reaction mixture is heated to reflux for several hours, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of chiral catalysts or chiral auxiliaries can also be employed to enhance the enantiomeric purity of the product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-2-(Anilinomethyl)pyrrolidine can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide.
Reduction: Reduction of the compound can lead to the formation of the corresponding amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of the N-oxide derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
(S)-(+)-2-(Anilinomethyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the production of chiral catalysts and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-(+)-2-(Anilinomethyl)pyrrolidine is largely dependent on its use and the specific reactions it undergoes. In asymmetric synthesis, the compound acts as a chiral auxiliary or catalyst, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved can vary widely depending on the specific application and reaction conditions.
Comparison with Similar Compounds
(S)-(+)-2-(Anilinomethyl)pyrrolidine can be compared with other chiral pyrrolidines, such as:
®-(-)-2-(Anilinomethyl)pyrrolidine: The enantiomer of this compound, which has opposite stereochemistry and potentially different reactivity and applications.
(S)-(+)-2-(Benzylaminomethyl)pyrrolidine: A similar compound with a benzyl group instead of an aniline group, which may have different chemical properties and applications.
(S)-(+)-2-(Pyrrolidinylmethyl)pyrrolidine: A compound with a pyrrolidinyl group, which may have different steric and electronic effects.
The uniqueness of this compound lies in its specific chiral configuration and the presence of the aniline moiety, which can impart unique reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
N-[[(2S)-pyrrolidin-2-yl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-3,5-6,11-13H,4,7-9H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHWKJRTMPIHRA-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CNC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426197 | |
Record name | (S)-(+)-2-(Anilinomethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64030-44-0 | |
Record name | (2S)-N-Phenyl-2-pyrrolidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64030-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-(+)-2-(Anilinomethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-2-(Anilinomethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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